molecular formula C17H20BrNO4 B6978295 methyl (3S,4R)-4-(4-bromophenyl)-1-[(2S)-oxolane-2-carbonyl]pyrrolidine-3-carboxylate

methyl (3S,4R)-4-(4-bromophenyl)-1-[(2S)-oxolane-2-carbonyl]pyrrolidine-3-carboxylate

Cat. No.: B6978295
M. Wt: 382.2 g/mol
InChI Key: HLDRTIHZKLXRQU-ZNMIVQPWSA-N
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Description

Methyl (3S,4R)-4-(4-bromophenyl)-1-[(2S)-oxolane-2-carbonyl]pyrrolidine-3-carboxylate is a stereochemically rich compound with potential applications in various fields such as chemistry, biology, medicine, and industry. It is characterized by its complex molecular structure that includes multiple chiral centers and functional groups, making it an interesting subject for both theoretical and practical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S,4R)-4-(4-bromophenyl)-1-[(2S)-oxolane-2-carbonyl]pyrrolidine-3-carboxylate can be achieved through several routes, typically involving the following key steps:

  • Formation of the pyrrolidine ring through a cyclization reaction.

  • Introduction of the 4-bromophenyl group via a halogenation reaction.

  • Incorporation of the oxolane-2-carbonyl group using esterification techniques.

  • Stereocontrolled addition of the methyl ester to ensure the correct configuration at each chiral center.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. Efficient production methods often involve the use of catalytic systems and optimized reaction conditions, including temperature, pressure, and solvent choice, to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S,4R)-4-(4-bromophenyl)-1-[(2S)-oxolane-2-carbonyl]pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Conversion of the pyrrolidine ring to form new functional groups.

  • Reduction: Hydrogenation of the carbonyl group to form alcohol derivatives.

  • Substitution: Halogenation or nitration of the aromatic ring.

Common Reagents and Conditions

  • Oxidation: Peroxides or oxygen in the presence of a catalyst.

  • Reduction: Metal hydrides or catalytic hydrogenation.

  • Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nitronium tetrafluoroborate for nitration.

Major Products

  • Oxidation can produce ketones or aldehydes.

  • Reduction can yield alcohols or amines.

  • Substitution reactions result in halogenated or nitrated derivatives.

Scientific Research Applications

Methyl (3S,4R)-4-(4-bromophenyl)-1-[(2S)-oxolane-2-carbonyl]pyrrolidine-3-carboxylate is used in several scientific domains:

  • Chemistry: As a building block for synthesizing more complex molecules.

  • Biology: In studies investigating enzyme interactions and protein binding.

  • Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

  • Industry: In the production of advanced materials, such as polymers and resins.

Mechanism of Action

This compound exerts its effects through specific molecular interactions:

  • Molecular Targets: It binds to certain enzymes or receptors, influencing their activity.

  • Pathways Involved: It can modulate biochemical pathways by acting as an inhibitor or activator of key enzymes, thereby altering cellular processes.

Comparison with Similar Compounds

When compared to similar compounds like (S)-2-[4-(4-bromophenyl)piperazin-1-yl]-N,N-dimethylacetamide, methyl (3S,4R)-4-(4-bromophenyl)-1-[(2S)-oxolane-2-carbonyl]pyrrolidine-3-carboxylate stands out due to its:

  • Unique Chiral Centers: Offers more stereochemical diversity.

  • Distinct Functional Groups: Provides different reactivity and interaction profiles.

List of Similar Compounds

  • (S)-2-[4-(4-bromophenyl)piperazin-1-yl]-N,N-dimethylacetamide

  • 4-(4-Bromophenyl)-2-oxazolidinone

  • (S)-4-Bromo-N-methyl-α-methylphenethylamine

Properties

IUPAC Name

methyl (3S,4R)-4-(4-bromophenyl)-1-[(2S)-oxolane-2-carbonyl]pyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO4/c1-22-17(21)14-10-19(16(20)15-3-2-8-23-15)9-13(14)11-4-6-12(18)7-5-11/h4-7,13-15H,2-3,8-10H2,1H3/t13-,14+,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDRTIHZKLXRQU-ZNMIVQPWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(CC1C2=CC=C(C=C2)Br)C(=O)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CN(C[C@H]1C2=CC=C(C=C2)Br)C(=O)[C@@H]3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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